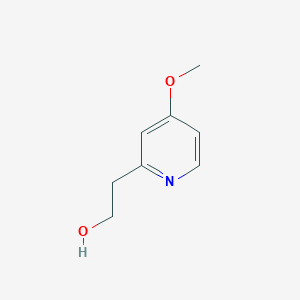![molecular formula C12H12O2 B6612716 [3-(hydroxymethyl)naphthalen-1-yl]methanol CAS No. 483312-56-7](/img/structure/B6612716.png)
[3-(hydroxymethyl)naphthalen-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)naphthalen-1-yl]methanol, also known as 3-HMN, is a synthetic compound that has been used in a variety of scientific research applications. It is a hydrophobic molecule that has a wide range of uses in drug research, enzyme activity studies, and biochemical assays. 3-HMN is an important tool for understanding the biochemical and physiological effects of various compounds on the human body.
科学的研究の応用
[3-(hydroxymethyl)naphthalen-1-yl]methanol is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of hydrophobicity on enzyme activity and drug absorption. It has also been used to study the structure and function of proteins, as well as to characterize the binding sites of drugs. In addition, [3-(hydroxymethyl)naphthalen-1-yl]methanol has been used to study the effects of various compounds on the human body, including the effects of drugs on the central nervous system.
作用機序
The mechanism of action of [3-(hydroxymethyl)naphthalen-1-yl]methanol is not fully understood. It is believed that the hydrophobicity of the molecule plays an important role in its ability to interact with proteins and other macromolecules. In addition, [3-(hydroxymethyl)naphthalen-1-yl]methanol has been shown to interact with a variety of enzymes, including cytochrome P450 and monoamine oxidase, which are important for drug metabolism and neurotransmitter synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(hydroxymethyl)naphthalen-1-yl]methanol are not fully understood. However, it has been shown to interact with a variety of enzymes and proteins, which may affect the metabolism and absorption of drugs. In addition, [3-(hydroxymethyl)naphthalen-1-yl]methanol has been shown to interact with neurotransmitter receptors, which may affect the activity of the central nervous system.
実験室実験の利点と制限
The main advantage of using [3-(hydroxymethyl)naphthalen-1-yl]methanol in laboratory experiments is its hydrophobicity, which makes it ideal for studying the effects of hydrophobicity on enzyme activity and drug absorption. In addition, [3-(hydroxymethyl)naphthalen-1-yl]methanol is relatively stable and can be used in a variety of assays. However, one of the main limitations of using [3-(hydroxymethyl)naphthalen-1-yl]methanol is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are many potential future directions for research on [3-(hydroxymethyl)naphthalen-1-yl]methanol. One possible direction is to further study the biochemical and physiological effects of the molecule, such as its effects on drug metabolism and neurotransmitter synthesis. Another possible direction is to develop methods for synthesizing [3-(hydroxymethyl)naphthalen-1-yl]methanol in a more efficient and cost-effective manner. Finally, [3-(hydroxymethyl)naphthalen-1-yl]methanol could be used as a model compound for studying the effects of hydrophobicity on drug absorption and enzyme activity.
合成法
[3-(hydroxymethyl)naphthalen-1-yl]methanol can be synthesized from a variety of starting materials, including naphthalene and other aromatic compounds. The most common route for synthesizing [3-(hydroxymethyl)naphthalen-1-yl]methanol is the reaction of naphthalene with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of a hydroxymethylated naphthalene, which can then be converted to [3-(hydroxymethyl)naphthalen-1-yl]methanol by a hydrogenation reaction. The reaction conditions must be carefully controlled in order to obtain the desired product in a pure form.
特性
IUPAC Name |
[4-(hydroxymethyl)naphthalen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADLVBKXABBHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)naphthalen-1-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)


![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)

![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)
![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
![8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6612695.png)

![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
